![molecular formula C10H12N2O3 B1296505 4-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 91880-51-2](/img/structure/B1296505.png)

4-[(Dimethylcarbamoyl)amino]benzoic acid

Übersicht

Beschreibung

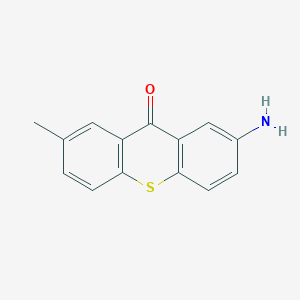

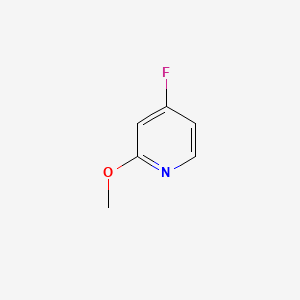

4-[(Dimethylcarbamoyl)amino]benzoic acid is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .

Molecular Structure Analysis

The molecular formula of 4-[(Dimethylcarbamoyl)amino]benzoic acid is C10H12N2O3 . Unfortunately, the specific 3D structure or 2D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

LC-MS/MS Study of Degradation Processes

A study utilizing liquid chromatography coupled with mass spectrometry (LC-MS/MS) focused on the degradation processes of nitisinone, a compound with a structural relation to benzoic acid derivatives. It was found that the stability of nitisinone increases with the pH of the solution, and two major stable degradation products were identified under conditions similar to human gastric juice. This research contributes to understanding the environmental and biological stability of related compounds (Barchańska et al., 2019).

Antituberculosis Activity of Organotin(IV) Complexes

Organotin complexes, including those with benzoic acid derivatives, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity and their biological activity is influenced by the nature of the ligand environment and the structure of the compound. The study highlights the superior antituberculosis activity of triorganotin(IV) complexes compared to diorganotin(IV) complexes, suggesting potential pharmaceutical applications (Iqbal et al., 2015).

Regulation of Gut Functions by Benzoic Acid

Benzoic acid, used as an antibacterial and antifungal preservative, has been studied for its potential to improve growth and health through the promotion of gut functions. Research indicates that appropriate levels of benzoic acid might improve gut functions via regulation of enzyme activity, redox status, immunity, and microbiota, highlighting its potential therapeutic applications in improving gut health (Mao et al., 2019).

Pharmacokinetic Analysis of Benzoic Acid

A study on the pharmacokinetics of benzoic acid in different species, including rats, guinea pigs, and humans, utilized physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations. This research provides implications for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty, valuable for food safety and environmental health assessments (Hoffman & Hanneman, 2017).

Advanced Oxidation Process for Acetaminophen Degradation

Advanced oxidation processes (AOPs) have been used to treat acetaminophen from aqueous mediums, generating various by-products. The study reviewed the kinetics, mechanisms, and biotoxicity of these by-products, contributing to the understanding of environmental impacts and degradation pathways of pharmaceuticals and related compounds (Qutob et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of 4-[(Dimethylcarbamoyl)amino]benzoic acid are the Replicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV . These proteins play a crucial role in the replication of the virus, making them a significant target for antiviral drugs.

Mode of Action

It is known that the compound interacts with these proteins, potentially inhibiting their function and thus interfering with the replication of the virus .

Biochemical Pathways

Given its targets, it is likely that the compound affects the viral replication pathways in sars-cov .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of 4-[(Dimethylcarbamoyl)amino]benzoic acid’s action are likely related to its potential inhibitory effects on the replication of SARS-CoV. By inhibiting the function of key viral proteins, the compound may reduce the ability of the virus to replicate, thereby mitigating the severity of the infection .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .

Eigenschaften

IUPAC Name |

4-(dimethylcarbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJGCYPFFTHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325472 | |

| Record name | 4-[(Dimethylcarbamoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylcarbamoyl)amino]benzoic acid | |

CAS RN |

91880-51-2 | |

| Record name | 91880-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(Dimethylcarbamoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,3-Dimethylureido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)